ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound with the molecular formula C11H11N3O2. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenyl group attached to the triazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Ethyl 5-phenyl-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate: This compound has a similar structure but with a trifluoromethyl group, which can alter its biological activity.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound contains an amino and thiol group, providing different reactivity and applications.
Uniqueness: Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-12-9(13-14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPREIBEFAUPBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404380 |
Source
|
Record name | ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31197-17-8 |
Source
|
Record name | ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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